"4-(Allyloxy)-3,5-dichlorobenzoic acid" properties
"4-(Allyloxy)-3,5-dichlorobenzoic acid" properties
An In-depth Technical Guide to 4-(Allyloxy)-3,5-dichlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Allyloxy)-3,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a dichlorinated benzene ring, a carboxylic acid moiety, and an allyloxy group, suggests its utility as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential applications of this compound, addressing the current information gap in scientific literature. The content is designed to equip researchers with the foundational knowledge required to explore the potential of 4-(Allyloxy)-3,5-dichlorobenzoic acid in their respective fields.
Introduction
Substituted benzoic acid derivatives are a cornerstone in the development of pharmaceuticals and functional materials. The introduction of halogen atoms and other functional groups onto the benzene ring can significantly modulate the physicochemical and biological properties of these molecules. 4-(Allyloxy)-3,5-dichlorobenzoic acid is a compound of interest due to its unique combination of a reactive carboxylic acid, two chlorine atoms that can influence lipophilicity and electronic properties, and an allyl group that can participate in a variety of chemical transformations. This guide aims to consolidate the available information and provide expert insights into the synthesis and potential utility of this compound.
Physicochemical and Safety Data
Currently, detailed experimental data for 4-(Allyloxy)-3,5-dichlorobenzoic acid is limited. The primary source of information is a Safety Data Sheet (SDS) provided by Echemi.[1] Many physical and toxicological properties are yet to be determined experimentally.
Physical Properties
The following table summarizes the available physical data for 4-(Allyloxy)-3,5-dichlorobenzoic acid. It is important to note that much of this information is based on computational predictions or is currently unavailable.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Cl₂O₃ | Calculated |
| Molecular Weight | 247.08 g/mol | Calculated |
| Boiling Point | 363°C at 760 mmHg | [1] |
| Density | 1.388 g/cm³ | [1] |
| Flash Point | 173.3°C | [1] |
| Physical State | Not available | [1] |
| Melting Point | Not available | [1] |
| Solubility | Not available | [1] |
| CAS Number | 41727-45-1 | [1] |
Safety and Handling
As with any chemical, 4-(Allyloxy)-3,5-dichlorobenzoic acid should be handled with care in a well-ventilated area.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1]
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First Aid Measures:
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Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1]
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Stability and Reactivity: Data on chemical stability, reactivity, and hazardous decomposition products is currently unavailable.[1]
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Toxicological Information: No experimental data is available on the acute or chronic toxicity of this compound.[1]
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Ecological Information: No data is available on the environmental impact of this compound.[1]
Proposed Synthesis and Mechanism
Proposed Synthetic Pathway
The proposed synthesis involves the O-allylation of 3,5-dichloro-4-hydroxybenzoic acid using an allyl halide in the presence of a suitable base.
Caption: Proposed synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid.
Detailed Experimental Protocol
Objective: To synthesize 4-(Allyloxy)-3,5-dichlorobenzoic acid via Williamson ether synthesis.
Materials:
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3,5-Dichloro-4-hydroxybenzoic acid (1.0 eq)
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Allyl bromide (1.2 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
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Acetone, anhydrous
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Hydrochloric acid (HCl), 1M solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-4-hydroxybenzoic acid and anhydrous acetone.
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Add anhydrous potassium carbonate to the suspension.
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Slowly add allyl bromide to the reaction mixture at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude product in ethyl acetate and wash with 1M HCl, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
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The product can be further purified by recrystallization or column chromatography if necessary.
Causality behind Experimental Choices:
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Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl group but not the carboxylic acid, which could lead to side reactions. Using an excess ensures complete deprotonation.
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Solvent: Acetone is a good choice of solvent as it is polar aprotic, dissolving the reactants and facilitating the Sₙ2 reaction without interfering with the nucleophile. Its boiling point is also convenient for reflux conditions.
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Excess Allyl Bromide: A slight excess of the alkylating agent is used to drive the reaction to completion.
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Aqueous Workup: The acidic wash removes any unreacted base, and the subsequent water and brine washes remove any remaining water-soluble impurities.
Reaction Mechanism
The reaction proceeds via a classic Sₙ2 mechanism.
Caption: Mechanism of the Williamson ether synthesis.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data is not available, the key features of the ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the structure of 4-(Allyloxy)-3,5-dichlorobenzoic acid.
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the protons of the allyl group (vinylic and allylic), and the acidic proton of the carboxylic acid.
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¹³C NMR: The spectrum would show distinct signals for the aromatic carbons (including those bearing the chlorine atoms, the carboxylic acid, and the allyloxy group), the carbons of the allyl group, and the carbonyl carbon of the carboxylic acid.
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IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether, and C-Cl stretching.
Potential Applications in Research and Drug Development
The specific biological activity of 4-(Allyloxy)-3,5-dichlorobenzoic acid has not been reported. However, the structural motifs present in the molecule suggest several potential areas of application.
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Intermediate in Pharmaceutical Synthesis: Dichlorobenzoic acid derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, 3,5-dichlorobenzoic acid is a precursor in the synthesis of some anti-inflammatory and antimicrobial agents.[2] The allyloxy group provides a handle for further chemical modification, allowing for the creation of a library of derivatives for biological screening.
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Herbicidal and Agricultural Applications: Some chlorinated benzoic acid derivatives have been investigated for their herbicidal properties.[3] The specific structure of 4-(Allyloxy)-3,5-dichlorobenzoic acid may confer selective herbicidal activity.
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Material Science: Benzoic acid derivatives can be used as building blocks for polymers and other materials. The allyl group is particularly useful as it can undergo polymerization or be used in click chemistry reactions.
Conclusion
4-(Allyloxy)-3,5-dichlorobenzoic acid is a compound with significant potential as a synthetic intermediate in various fields, particularly in drug discovery and materials science. While there is a notable lack of comprehensive experimental data for this specific molecule, this guide has provided a framework for its synthesis, handling, and potential applications based on established chemical principles and data from structurally related compounds. It is hoped that this technical guide will stimulate further research into the properties and utility of this promising molecule.
References
- Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
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PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
